N-Acetyl-L-tryptophanamide
Overview
Description
N-Acetyl-L-tryptophanamide is an organic compound with the chemical formula C13H15N3O2. It is an N-terminal and C-terminal blocked analogue of L-tryptophan. This compound is known for its intrinsic fluorescence, making it useful in studies involving fluorescence and fluorescence enhancement .
Mechanism of Action
Target of Action
N-Acetyl-L-tryptophanamide (NATA) is an N-terminal and C-terminal blocked analogue of L-tryptophan
Mode of Action
It is known that nata, like l-tryptophan, has intrinsic fluorescence . This property makes it useful in studies involving fluorescence and fluorescence enhancement .
Result of Action
Its intrinsic fluorescence property makes it useful in studies involving fluorescence and fluorescence enhancement .
Action Environment
It is known that nata is a white to off-white powder that is stable at a storage temperature of -20°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-L-tryptophanamide typically involves the acetylation of L-tryptophan. The process can be summarized as follows:
Dissolution: L-tryptophan is dissolved in an appropriate solvent.
Acetylation: Acetic anhydride is added to the reaction system as the acetylation reagent.
Reaction Conditions: The reaction is carried out under suitable conditions to combine the acetyl group (CH3CO) with the amino group of L-tryptophan, forming this compound.
Purification: The product is purified through crystallization, filtration, and drying to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Dissolution: Dissolving L-tryptophan in large volumes of solvent.
Controlled Acetylation: Adding acetic anhydride in a controlled manner to ensure complete reaction.
Large-Scale Purification: Using industrial-scale crystallization and filtration techniques to purify the product.
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-L-tryptophanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are less commonly studied.
Reduction: Reduction reactions can modify the amide group, but these are not typical for this compound.
Substitution: The compound can undergo substitution reactions, particularly involving the amide group.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents can be used for oxidation reactions.
Reducing Agents: Mild reducing agents can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation can lead to the formation of various oxidized derivatives.
Reduction Products: Reduction can yield amine derivatives.
Substitution Products: Substitution reactions can produce a range of substituted amides.
Scientific Research Applications
N-Acetyl-L-tryptophanamide has several scientific research applications:
Chemistry: It is used as a model compound in fluorescence studies due to its intrinsic fluorescence properties.
Biology: The compound is used in studies involving protein interactions and dynamics.
Industry: The compound is used in the synthesis of various industrial chemicals and pharmaceuticals.
Comparison with Similar Compounds
L-Tryptophan: The parent compound, which lacks the acetyl and amide groups.
N-Acetyl-L-tryptophan: Similar to N-Acetyl-L-tryptophanamide but lacks the amide group.
N-Acetyl-L-tryptophan methyl ester: A methyl ester derivative of N-Acetyl-L-tryptophan.
Uniqueness: this compound is unique due to its dual blocking of the N-terminal and C-terminal, which imparts stability and specific fluorescence properties. This makes it particularly useful in fluorescence studies and as a model compound for studying protein interactions .
Properties
IUPAC Name |
(2S)-2-acetamido-3-(1H-indol-3-yl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(17)16-12(13(14)18)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7,12,15H,6H2,1H3,(H2,14,18)(H,16,17)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGIZKAMDMBRKJ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60946617 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2382-79-8 | |
Record name | N-Acetyl-L-tryptophanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2382-79-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyltryptophanamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002382798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-3-(1H-indol-3-yl)propanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60946617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-L-tryptophanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.446 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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